molecular formula C8H8Cl2N2O B8483950 3,5-Dichloro-2-methoxybenzamidine

3,5-Dichloro-2-methoxybenzamidine

Cat. No.: B8483950
M. Wt: 219.06 g/mol
InChI Key: AJPLQLVFMORUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-methoxybenzamidine is a chemical compound offered for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments and evaluations to determine the compound's suitability for their specific applications. Note: The specific properties, research applications, and safety data for this compound were not available at the time of this writing. Please consult the product's Certificate of Analysis (CoA) or contact the supplier directly for the most accurate and detailed information, including molecular weight, CAS number (if available), storage conditions, and handling instructions.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

3,5-dichloro-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H8Cl2N2O/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H3,11,12)

InChI Key

AJPLQLVFMORUQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Dichloro-2-methoxybenzamidine with compounds sharing key structural motifs, such as dichloro-substituted aromatic rings, methoxy groups, or amidine-related functionalities. Data are derived from synthesis protocols, spectroscopic properties, and functional group interactions documented in the evidence.

Key Observations

Substituent Effects on Reactivity and Yield

  • The dichlorobenzyl group in compound 11 (47% yield) demonstrates moderate reactivity in nucleophilic substitution reactions, likely due to electron-withdrawing Cl atoms enhancing electrophilicity .
  • Higher yields (68%) in thiazolo-pyrimidine derivatives (e.g., 11b ) may arise from stabilized intermediates in cyclocondensation reactions involving chloroacetic acid and aromatic aldehydes .

Spectroscopic and Physical Properties Methoxy and chloro groups influence solubility: Compounds with polar groups (e.g., 11b) are often crystallized from DMF/water mixtures, suggesting moderate polarity . Melting points correlate with molecular symmetry and intermolecular forces. For example, 11b (213–215°C) has a lower melting point than 11a (243–246°C), likely due to reduced crystallinity from the cyano group .

This contrasts with benzimidazole derivatives (e.g., 11), where NH groups participate in hydrogen bonding but lack the amidine’s basicity . Dichloro-substituted compounds like procymidone exhibit pesticidal activity, suggesting that 3,5-Dichloro-2-methoxybenzamidine could have agrochemical applications if functionalized appropriately .

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) ^1H NMR Highlights (δ, ppm) MS (m/z)
11b () 3,423 (NH), 2,209 (CN) 2.24 (CH₃), 8.01 (=CH) 403
12 () 3,217 (NH), 2,220 (CN) 2.34 (CH₃), 9.59 (NH, exchange) 318
Procymidone () N/A N/A N/A

Research Implications and Gaps

  • Biological Activity : Structural analogs like procymidone and vinclozolin () suggest dichloro-aromatic compounds may target fungal enzymes, warranting exploration of the target compound’s bioactivity .
  • Spectroscopic Characterization : Future work should prioritize obtaining NMR and IR data for the target compound to validate its structure and compare with existing analogs.

Preparation Methods

Synthesis of 3,5-Dichloro-2-methoxybenzonitrile

Starting with 2-methoxybenzoic acid, chlorination is achieved using trichloroisocyanuric acid (TCICA) under acidic conditions. TCICA’s high reactivity enables selective dichlorination at the 3- and 5-positions due to the methoxy group’s ortho/para-directing effects. Subsequent conversion to the nitrile involves:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl2\text{SOCl}_2) at reflux.

  • Ammonolysis : Reaction with aqueous ammonia to yield 3,5-dichloro-2-methoxybenzamide.

  • Dehydration : Using phosphorus oxychloride (POCl3\text{POCl}_3) to produce the nitrile.

Key conditions :

  • Chlorination: 40–50°C, pH 8–10.

  • Nitrile yield: 78–85%.

Pinner Reaction to Amidine

The nitrile is treated with anhydrous methanol saturated with hydrogen chloride (HCl\text{HCl}) to form the imino ether intermediate. Subsequent ammonolysis at 0–5°C yields the target amidine:

Ar-CN+CH3OHHClAr-C(OMe)=NHNH3Ar-C(NH2)=NH\text{Ar-CN} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Ar-C(OMe)=NH} \xrightarrow{\text{NH}3} \text{Ar-C(NH}_2\text{)=NH}

Optimization :

  • Methanol acts as both solvent and nucleophile.

  • Ammonia gas bubbled through the solution ensures complete conversion.

Chlorination Strategies Using Trichloroisocyanuric Acid

Regioselective dichlorination poses a significant challenge. TCICA, a cost-effective and eco-friendly chlorinating agent, outperforms traditional Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 in selectivity and safety.

Directed Chlorination Mechanism

The methoxy group at position 2 directs electrophilic substitution to positions 3 and 5. TCICA’s controlled release of Cl+\text{Cl}^+ ions minimizes over-chlorination:

C3Cl3N3O33Cl++C3N3O33\text{C}3\text{Cl}3\text{N}3\text{O}3 \rightarrow 3 \text{Cl}^+ + \text{C}3\text{N}3\text{O}_3^{3-}

Advantages :

  • Reaction completeness at 50°C.

  • Byproduct (isocyanuric acid) is water-soluble, simplifying purification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-2-methoxybenzamidine in academic laboratories?

  • Methodology : Begin with 4-amino-5-chloro-2-methoxybenzoic acid derivatives as precursors, employing coupling reactions with appropriate amines under controlled conditions. For example, use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF to activate the carboxylic acid group, followed by nucleophilic substitution with amidine precursors. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts. Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. How should researchers characterize 3,5-Dichloro-2-methoxybenzamidine to confirm structural integrity?

  • Analytical Workflow :

NMR Spectroscopy : Record 1H^1H- and 13C^{13}C-NMR spectra in deuterated DMSO to verify substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 7.0–8.0 ppm range).

Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks ([M+H]+^+) and isotopic patterns consistent with chlorine atoms.

Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (deviation <0.3%).

  • Validation : Cross-reference data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data discrepancies in 3,5-Dichloro-2-methoxybenzamidine derivatives be resolved?

  • Refinement Strategies :

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. Apply restraints for disordered regions (e.g., methoxy groups) and validate with R-factor convergence (<5% difference between R1R_1 and wR2wR_2) .
  • Perform Hirshfeld surface analysis to identify weak interactions (e.g., C–H···Cl hydrogen bonds) that may influence packing .
    • Troubleshooting : If residual electron density peaks persist, re-examine data collection parameters (e.g., crystal decay, absorption corrections).

Q. What mechanistic insights can be gained from studying the biological activity of 3,5-Dichloro-2-methoxybenzamidine?

  • Pharmacological Profiling :

  • Receptor Binding Assays : Conduct competitive radioligand displacement studies (e.g., 3H^3H-spiperone for dopamine D2 receptors) to determine IC50_{50} values. Use HEK-293 cells transfected with human receptors for specificity .
  • Structure-Activity Relationships (SAR) : Modify the methoxy and chloro substituents systematically to assess steric/electronic effects on binding affinity. Correlate results with molecular docking simulations (e.g., AutoDock Vina) .
    • Data Interpretation : Address contradictions (e.g., high in vitro affinity vs. low in vivo efficacy) by evaluating pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays).

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